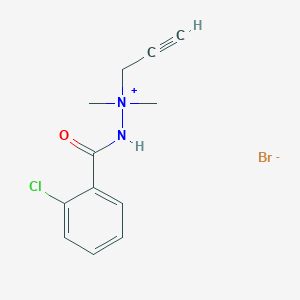
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide is a synthetic organic compound It is characterized by the presence of a chlorobenzoyl group, a dimethylhydrazinium moiety, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 2-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Hydrazine Derivative Formation: The acid chloride is then reacted with 1,1-dimethylhydrazine to form the hydrazide intermediate.
Alkylation: The hydrazide intermediate is alkylated with propargyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorobenzoyl group or the hydrazinium moiety, resulting in different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group can lead to the formation of carboxylic acids or ketones, while reduction of the chlorobenzoyl group can yield benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the hydrazinium moiety suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as drugs. The chlorobenzoyl group is a common motif in many pharmaceuticals, and modifications to the hydrazinium and propynyl groups could yield compounds with interesting biological
Properties
CAS No. |
650638-40-7 |
|---|---|
Molecular Formula |
C12H14BrClN2O |
Molecular Weight |
317.61 g/mol |
IUPAC Name |
[(2-chlorobenzoyl)amino]-dimethyl-prop-2-ynylazanium;bromide |
InChI |
InChI=1S/C12H13ClN2O.BrH/c1-4-9-15(2,3)14-12(16)10-7-5-6-8-11(10)13;/h1,5-8H,9H2,2-3H3;1H |
InChI Key |
RLTGLPOAZGTKHD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC#C)NC(=O)C1=CC=CC=C1Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)
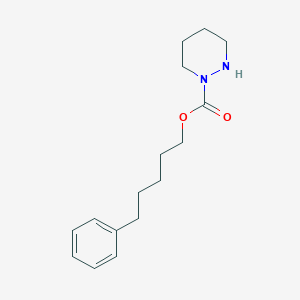
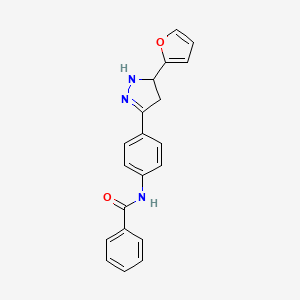
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
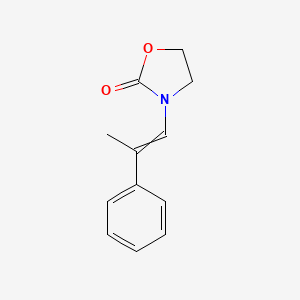
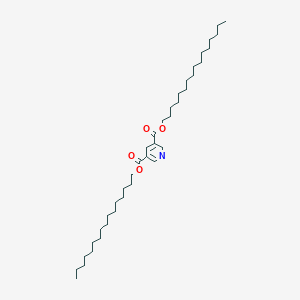
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
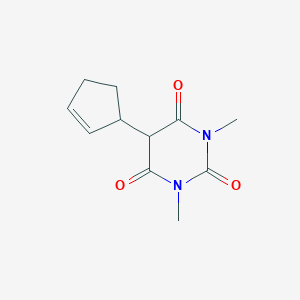
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)
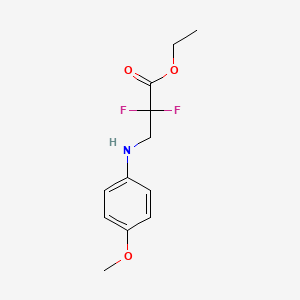
![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
